molecular formula C25H29N5OS B2405341 N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251619-72-3

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No. B2405341
CAS RN: 1251619-72-3
M. Wt: 447.6
InChI Key: JBJVJTVFVMCZFK-UHFFFAOYSA-N
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Description

“N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C25H29N5OS . It is related to a series of compounds that have been synthesized and evaluated for their bioactivities .


Molecular Structure Analysis

The molecular structure of “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” includes a pyrimidine ring attached to a phenylpiperazine moiety via a thioacetamide linker .

Future Directions

The future directions for research on “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” could include further exploration of its bioactivity, potential applications, and detailed studies of its physical and chemical properties. Additionally, more research could be done to understand its synthesis and chemical reactions .

Mechanism of Action

Target of Action

The primary target of N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, indicating that it acts as a selective AChE inhibitor . The mechanism of inhibition of this compound against AChE is analyzed by the kinetic study, and the result indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the level of ACh. This enhances cholinergic neurotransmission, which is important for learning and memory .

Result of Action

The inhibition of AChE by N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide results in an increase in the level of ACh, enhancing cholinergic neurotransmission . This can lead to improved learning and memory, which is beneficial in the treatment of AD .

properties

IUPAC Name

2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-18-15-19(2)24(20(3)16-18)28-23(31)17-32-25-26-10-9-22(27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJVJTVFVMCZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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